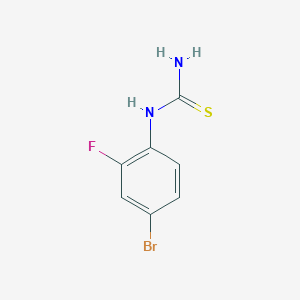

1-(4-Bromo-2-fluorophenyl)thiourea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-2-fluorophenyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2S/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWRWGYTXLKMHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)NC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585555 |

Source

|

| Record name | N-(4-Bromo-2-fluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930396-07-9 |

Source

|

| Record name | N-(4-Bromo-2-fluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-(4-Bromo-2-fluorophenyl)thiourea from 4-bromo-2-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-Bromo-2-fluorophenyl)thiourea, a valuable intermediate in the development of pharmacologically active compounds. The synthesis commences from the readily available starting material, 4-bromo-2-fluoroaniline. This document outlines the detailed reaction protocol, presents key data in a structured format, and includes graphical representations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound from 4-bromo-2-fluoroaniline is typically achieved through the reaction of the aniline with a thiocyanate salt, such as ammonium thiocyanate, in the presence of a strong acid like hydrochloric acid. This method provides a straightforward and efficient route to the desired thiourea derivative. The overall reaction is depicted below:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| 4-Bromo-2-fluoroaniline | C₆H₅BrFN | 190.01 |

| Ammonium thiocyanate | NH₄SCN | 76.12 |

| Concentrated Hydrochloric Acid | HCl | 36.46 |

| Ethanol | C₂H₅OH | 46.07 |

| Distilled Water | H₂O | 18.02 |

Procedure:

A general procedure for the synthesis of aryl thioureas involves the reaction of the corresponding aniline with ammonium thiocyanate in an acidic medium.[1][2] The following protocol has been adapted for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-bromo-2-fluoroaniline (1 equivalent).

-

Acidification: To the starting material, add concentrated hydrochloric acid (approximately 1 mL per gram of aniline) and warm the mixture gently to facilitate dissolution.

-

Addition of Thiocyanate: Prepare a saturated aqueous solution of ammonium thiocyanate (approximately 1.2 equivalents). Slowly add this solution to the reaction mixture.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the formation of a turbid solution. Continue refluxing for a period of 1-2 hours.

-

Precipitation: After the reaction is complete, pour the hot reaction mixture into a beaker containing cold water. This will cause the crude product to precipitate out of the solution.

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the crude product thoroughly with cold water to remove any unreacted starting materials and inorganic salts.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure this compound.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature.

Data Presentation

This section summarizes the key quantitative data associated with the starting material and the final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 4-Bromo-2-fluoroaniline | C₆H₅BrFN | 190.01 | Brown, oily liquid | Not Applicable |

| This compound | C₇H₆BrFN₂S | 249.11 | Solid | Not specified in literature |

Table 2: Spectroscopic Data for this compound

| Technique | Key Signals |

| ¹H NMR (DMSO-d₆) | Expected signals for aromatic protons and N-H protons. |

| ¹³C NMR (DMSO-d₆) | Expected signals for aromatic carbons and the thiocarbonyl carbon (C=S).[3] |

| IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching, C=S stretching, and aromatic C-H and C=C stretching. |

| Mass Spectrometry (MS) | [M+H]⁺ expected at m/z 248.94919.[4] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

4-Bromo-2-fluoroaniline: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Concentrated Hydrochloric Acid: This is a corrosive substance that can cause severe skin burns and eye damage. Use with extreme caution and appropriate PPE.

-

Ammonium Thiocyanate: This compound is harmful if swallowed or in contact with skin. Avoid breathing dust.

-

General Precautions: Standard laboratory safety practices should be followed at all times.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures as necessary for their specific experimental conditions.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. ijaers.com [ijaers.com]

- 3. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities [mdpi.com]

- 4. PubChemLite - (4-bromo-2-fluorophenyl)thiourea (C7H6BrFN2S) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 1-(4-Bromo-2-fluorophenyl)thiourea: Physicochemical Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, a detailed experimental protocol for the synthesis, and an exploration of the potential biological activities of 1-(4-Bromo-2-fluorophenyl)thiourea. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Physicochemical Properties

While experimentally determined data for this compound is limited in publicly accessible literature, a summary of its fundamental and predicted properties is presented in Table 1. These values provide a foundational understanding of the molecule's characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (4-bromo-2-fluorophenyl)thiourea | PubChem |

| Molecular Formula | C₇H₆BrFN₂S | PubChem |

| Molecular Weight | 249.09 g/mol | Calculated |

| Monoisotopic Mass | 247.94191 Da | PubChem (Predicted) |

| XlogP | 2.0 | PubChem (Predicted) |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa | Not available | - |

| Solubility | Not available | - |

| Appearance | Solid (predicted) | - |

Note: Most values are predicted and should be confirmed through experimental analysis.

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis follows a two-step procedure: the synthesis of 4-bromo-2-fluorophenyl isothiocyanate from 4-bromo-2-fluoroaniline, followed by its reaction with ammonia to yield the target compound.

Step 1: Synthesis of 4-Bromo-2-fluorophenyl isothiocyanate

-

Materials: 4-bromo-2-fluoroaniline, Carbon disulfide (CS₂), Triethylamine (NEt₃), Ethyl chloroformate, Acetone (anhydrous), Dichloromethane (CH₂Cl₂), Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄).

-

Procedure:

-

To a stirred solution of 4-bromo-2-fluoroaniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous acetone at 0 °C, add carbon disulfide (1.1 equivalents) dropwise.

-

Allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Cool the mixture again to 0 °C and add ethyl chloroformate (1.1 equivalents) dropwise.

-

Continue stirring at room temperature for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 4-bromo-2-fluorophenyl isothiocyanate.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of this compound

-

Materials: 4-Bromo-2-fluorophenyl isothiocyanate, Concentrated ammonium hydroxide, Ethanol.

-

Procedure:

-

Dissolve the purified 4-bromo-2-fluorophenyl isothiocyanate (1 equivalent) in ethanol.

-

To this solution, add concentrated ammonium hydroxide (excess, ~5-10 equivalents) dropwise with stirring.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting isothiocyanate is consumed.

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Characterization of this compound

-

¹H NMR, ¹³C NMR, and ¹⁹F NMR: To confirm the chemical structure.

-

FT-IR Spectroscopy: To identify characteristic functional groups. Expected characteristic peaks include N-H stretching (around 3100-3400 cm⁻¹), C=S stretching (around 1250-1020 cm⁻¹), and C-F and C-Br stretching vibrations.

-

Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.

-

Melting Point Analysis: To determine the purity of the synthesized compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not available, the broader class of fluorophenyl thiourea derivatives has demonstrated a range of promising biological activities. These findings suggest potential areas of investigation for the title compound.

Antimicrobial Activity

Thiourea derivatives are known to possess significant antimicrobial properties. Studies on various bromo- and fluoro-substituted phenylthiourea compounds have shown activity against a range of bacterial and fungal strains. The mechanism of action is often attributed to the disruption of essential enzymatic processes or cell membrane integrity in microorganisms. Further investigation is warranted to determine the Minimum Inhibitory Concentration (MIC) of this compound against clinically relevant pathogens.

Anticancer Activity

Several fluorophenyl thiourea derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action are diverse and can include the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival. For instance, a structurally related compound, 2-bromo-5-(trifluoromethoxy)phenylthiourea, has been shown to suppress the proliferation of human cervical HeLa cells by inhibiting the Wnt/β-catenin signaling pathway[1]. This suggests that this compound could be a candidate for investigation as a potential anticancer agent, and its effect on pathways like Wnt/β-catenin should be explored.

Enzyme Inhibition

Thiourea derivatives have been identified as inhibitors of various enzymes. Notably, fluorophenyl thiourea compounds have shown inhibitory activity against α-amylase and α-glucosidase, enzymes that are key targets in the management of diabetes[2]. The inhibitory potential of this compound against these and other therapeutically relevant enzymes represents a valuable area for future research.

Visualizations

Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

References

1-(4-Bromo-2-fluorophenyl)thiourea CAS number and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Bromo-2-fluorophenyl)thiourea, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible databases, this guide also includes information on closely related analogs to provide a comparative context for its potential properties and biological activities.

Chemical Identity

IUPAC Name: this compound

CAS Number: A specific CAS number for this compound has not been identified in major chemical databases as of the latest search. This may indicate that the compound is a novel entity or an intermediate that has not been extensively characterized and registered.

Structural Information

| Property | Value |

| Molecular Formula | C₇H₆BrFN₂S |

| Molecular Weight | 249.11 g/mol |

| Chemical Structure |

A 2D representation of the chemical structure of this compound.

Physicochemical Properties (Predicted and Comparative)

While experimental data for the target compound is scarce, the following table summarizes key physicochemical properties for structurally similar thiourea derivatives. These values can serve as an estimation for this compound.

| Compound | CAS Number | Molecular Weight ( g/mol ) | LogP | Reference |

| 1-(4-Bromophenyl)thiourea | 2646-30-2 | 231.11 | 1.85 | [1][2][3][] |

| 1-(4-Fluorophenyl)thiourea | 459-05-2 | 170.21 | 1.14 | [5][6] |

| 1-(2-Bromophenyl)thiourea | 5391-30-0 | 231.11 | 1.85 | [7] |

| This compound | Not Available | 249.11 | Predicted ~2.3-2.8 |

Synthesis Protocol

The synthesis of this compound can be achieved through a standard reaction of the corresponding aniline with a thiocyanate salt in the presence of an acid, or by using a pre-formed isothiocyanate. Below is a detailed experimental protocol based on common synthetic methods for thioureas.

Reaction: 4-Bromo-2-fluoroaniline → this compound

Materials:

-

4-Bromo-2-fluoroaniline

-

Ammonium thiocyanate or Potassium thiocyanate

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 4-bromo-2-fluoroaniline in ethanol.

-

Addition of Thiocyanate: To this solution, add 1.2 equivalents of ammonium thiocyanate (or potassium thiocyanate).

-

Acidification and Reflux: Slowly add 1.5 equivalents of concentrated hydrochloric acid to the mixture. Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing crushed ice. A solid precipitate should form.

-

Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining salts and acid. The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Drying and Characterization: Dry the purified product under vacuum. The structure and purity of the final compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

References

- 1. US4443631A - Selective halogenation of 2-fluoroaniline - Google Patents [patents.google.com]

- 2. CAS 2646-30-2: N-(4-Bromophenyl)thiourea | CymitQuimica [cymitquimica.com]

- 3. (4-Fluorophenyl)thiourea 97 459-05-2 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. chemscene.com [chemscene.com]

- 7. prepchem.com [prepchem.com]

Structural Characterization of 1-(4-Bromo-2-fluorophenyl)thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 1-(4-Bromo-2-fluorophenyl)thiourea. The document details the expected structural features based on analyses of analogous compounds and outlines the standard experimental protocols for key analytical techniques. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel thiourea derivatives in drug discovery and development.

Molecular Structure

This compound possesses a core structure consisting of a thiourea moiety linked to a 4-bromo-2-fluorophenyl group. The presence of the halogen atoms (bromine and fluorine) and the thiocarbonyl group imparts specific chemical and physical properties that are of interest in medicinal chemistry. The structural analysis of this compound is crucial for understanding its molecular geometry, intermolecular interactions, and potential biological activity.

Crystallographic Analysis

Table 1: Representative Crystal Data for a Phenylthiourea Analog

| Parameter | 1-(4-Fluorophenyl)thiourea[1] |

| Chemical Formula | C₇H₇FN₂S |

| Formula Weight | 170.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.1384 (8) |

| b (Å) | 8.4338 (7) |

| c (Å) | 10.5334 (9) |

| β (°) | 109.796 (2) |

| Volume (ų) | 763.85 (11) |

| Z | 4 |

It is anticipated that this compound will exhibit similar intermolecular N-H···S hydrogen bonds, leading to the formation of chains or sheets in the crystal lattice. The presence of the bromine and fluorine atoms may also lead to halogen bonding interactions, further influencing the supramolecular assembly.

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional molecular structure.[2][3][4][5]

-

Crystallization : High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Common techniques include solvent layering and vapor diffusion.[2]

-

Data Collection : A suitable crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer and placed in a monochromatic X-ray beam.[2][3] A modern diffractometer, such as a Bruker SMART APEX or an Oxford Diffraction Xcalibur Eos, is used to measure the angles and intensities of the diffracted X-rays.[1][6]

-

Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.[1]

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of this compound.

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.[7][8][9][10][11]

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| NH₂ | 7.5 - 8.5 | br s |

| NH | 9.0 - 10.0 | br s |

| Ar-H | 7.0 - 8.0 | m |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C=S | 180 - 185 |

| Ar-C (C-Br) | 110 - 120 |

| Ar-C (C-F) | 155 - 165 (d, J ≈ 240-250 Hz) |

| Ar-C | 115 - 140 |

Note: Chemical shifts are predicted based on data from analogous compounds and are relative to TMS. The solvent used can influence the exact chemical shift values.

-

Sample Preparation : Dissolve 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8][9] Ensure the sample is fully dissolved and filter out any solid particles.[9]

-

Data Acquisition : Transfer the solution to a clean NMR tube. The spectrum is acquired on an NMR spectrometer (e.g., Bruker 400 or 500 MHz).

-

Data Processing : The raw data (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[9]

FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[12][13][14]

Table 4: Expected FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H stretch | 3400 - 3100 | Asymmetric and symmetric stretching |

| C-H stretch (aromatic) | 3100 - 3000 | |

| C=C stretch (aromatic) | 1600 - 1450 | |

| N-C-S bend | ~1500 | Thiourea band I |

| C-N stretch | ~1350 | Thiourea band II |

| C=S stretch | ~750 | Thiourea band III |

| C-F stretch | 1250 - 1100 | |

| C-Br stretch | 700 - 500 |

Note: The exact positions of the absorption bands can be influenced by hydrogen bonding and the physical state of the sample.

-

Sample Preparation : For solid samples, the most common methods are preparing a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[12][15] For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.[12] For ATR, the solid sample is placed directly onto the crystal surface.[12][16]

-

Data Acquisition : A background spectrum of the empty spectrometer (or pure KBr for pellet method) is recorded. The sample is then placed in the IR beam path, and the sample spectrum is collected.[13]

-

Data Analysis : The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[16]

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Electron Ionization (EI) is a common technique for small organic molecules.[17][18][19]

Table 5: Expected Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C₇H₆BrFN₂S |

| Monoisotopic Mass | 247.9473 Da |

| [M]⁺• | m/z ~248, 250 (due to Br isotopes) |

| [M+H]⁺ | m/z ~249, 251 (for soft ionization) |

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

-

Sample Introduction : The sample is introduced into the ion source, typically after separation by gas chromatography (GC-MS) for volatile compounds or via a direct insertion probe for solids.[17][18]

-

Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[17][19][20]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[17]

-

Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Synthesis and Characterization Workflow

The overall process for the synthesis and structural elucidation of this compound can be visualized as a logical workflow.

Caption: Workflow for Synthesis and Characterization.

Logical Relationship of Spectroscopic Data

The data from different analytical techniques are complementary and together provide a complete picture of the molecular structure.

Caption: Interrelation of Analytical Techniques.

References

- 1. 1-(4-Fluorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. excillum.com [excillum.com]

- 5. rigaku.com [rigaku.com]

- 6. 1-(4-Bromophenyl)-1-(4-nitrobenzoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. azolifesciences.com [azolifesciences.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 12. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 13. Fourier-transform infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 14. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 15. jasco.co.uk [jasco.co.uk]

- 16. FTIR — Metallurgical Engineering Services [metengr.com]

- 17. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 18. Electron ionization - Wikipedia [en.wikipedia.org]

- 19. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 20. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(4-Bromo-2-fluorophenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-(4-Bromo-2-fluorophenyl)thiourea. Due to the absence of directly published experimental spectra for this specific molecule, this document serves as a predictive guide based on established NMR principles and spectral data from analogous structures. It outlines the probable synthetic route, detailed experimental protocols for acquiring high-quality NMR spectra, and an in-depth analysis of the expected chemical shifts, multiplicities, and coupling constants.

Introduction

This compound is a halogenated aromatic thiourea derivative. Compounds of this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which can include antibacterial, antifungal, and anticancer properties. The precise characterization of such molecules is paramount, and NMR spectroscopy is one of the most powerful tools for elucidating their chemical structure. This guide provides the foundational knowledge for researchers to acquire, interpret, and understand the NMR spectra of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a standard procedure for the preparation of N-arylthioureas. A common and effective method involves the reaction of the corresponding arylamine with an isothiocyanate.

A probable synthetic route would involve the reaction of 4-bromo-2-fluoroaniline with a source of thiocyanate, such as ammonium thiocyanate, in an acidic medium. The acid protonates the nitrogen of the thiocyanate, making the carbon more electrophilic for the nucleophilic attack by the amino group of the 4-bromo-2-fluoroaniline.

Experimental Protocols for NMR Spectroscopy

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocols are recommended.

Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity. Impurities can introduce extraneous peaks and complicate spectral interpretation. Purification can be achieved by recrystallization or column chromatography.

-

Solvent Selection: A deuterated solvent that can dissolve the compound is crucial. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for thiourea derivatives due to its excellent solubilizing power for polar compounds.[1] Other potential solvents include chloroform-d (CDCl₃) or acetone-d₆. The choice of solvent can slightly influence the chemical shifts of labile protons (e.g., -NH and -NH₂).

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for both ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

NMR Instrument Parameters

-

Spectrometer Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is particularly important for resolving complex coupling patterns in the aromatic region.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient.

-

Number of Scans: 8 to 16 scans are typically adequate for a sample of the recommended concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally appropriate.

-

Spectral Width: A spectral width of approximately 12-16 ppm is suitable for most organic compounds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to produce a spectrum with singlets for each unique carbon, simplifying interpretation.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Spectral Width: A spectral width of 0-220 ppm is appropriate for most organic molecules.[2]

-

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions are based on the analysis of substituent effects on the chemical shifts and established coupling constant ranges for aromatic compounds.[3][4][5][6]

Predicted ¹H NMR Data

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | 7.8 - 8.2 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3 | 1H |

| H-5 | 7.4 - 7.7 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 4-6 | 1H |

| H-6 | 8.2 - 8.6 | Triplet (t) | ³J(H-H) ≈ 8-9 | 1H |

| -NH- | 9.5 - 10.0 | Singlet (broad) | - | 1H |

| -NH₂ | 7.5 - 8.0 | Singlet (broad) | - | 2H |

Note: The chemical shifts of the -NH and -NH₂ protons are highly dependent on the solvent, concentration, and temperature, and they may exchange with residual water in the solvent, leading to broader signals.

Predicted ¹³C NMR Data

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C-1 | 135 - 140 (d, ²J(C-F) ≈ 10-15 Hz) |

| C-2 | 155 - 160 (d, ¹J(C-F) ≈ 240-250 Hz) |

| C-3 | 120 - 125 (d, ²J(C-F) ≈ 20-25 Hz) |

| C-4 | 115 - 120 (d, ³J(C-F) ≈ 3-5 Hz) |

| C-5 | 130 - 135 |

| C-6 | 125 - 130 |

| C=S | 180 - 185 |

Note: In the proton-decoupled ¹³C NMR spectrum, the signals for the fluorine-coupled carbons will appear as doublets due to C-F coupling.

Visualizations

The following diagrams illustrate the structure of this compound with labeled atoms for correlation with the NMR data and the general workflow for NMR analysis.

Caption: Molecular structure of this compound with atom labeling.

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, along with comprehensive experimental protocols for data acquisition. The predicted chemical shifts and coupling constants are based on established principles of NMR spectroscopy and data from structurally related compounds. This information will be invaluable to researchers in the fields of medicinal chemistry and drug development for the structural elucidation and characterization of this and similar molecules. It is important to note that the presented spectral data is predictive, and experimental verification is necessary for definitive structural confirmation.

References

FTIR and mass spectrometry analysis of 1-(4-Bromo-2-fluorophenyl)thiourea

An In-depth Technical Guide on the FTIR and Mass Spectrometry Analysis of 1-(4-Bromo-2-fluorophenyl)thiourea

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of this compound using Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS). It outlines detailed experimental protocols for sample preparation and data acquisition for both techniques. The guide presents an in-depth interpretation of the spectral data, including characteristic FTIR vibrational frequencies and a proposed mass spectrometry fragmentation pathway, supported by data from analogous chemical structures. All quantitative spectral data is summarized in structured tables for clarity. A logical workflow diagram created using Graphviz is included to visually represent the analytical process, serving as a practical reference for researchers in the fields of medicinal chemistry and drug development.

Introduction

Thiourea derivatives are a versatile class of compounds known for their wide range of biological activities, including antimicrobial, antiviral, and insecticidal properties.[1][2][3] The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This compound (C₇H₆BrFN₂S) is a halogenated phenylthiourea derivative whose precise structural characterization is fundamental for understanding its chemical behavior and potential therapeutic applications.

Spectroscopic techniques like Fourier-Transform Infrared (FTIR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of such novel compounds. FTIR provides critical information about the functional groups present in the molecule, while mass spectrometry determines the molecular weight and offers insights into the molecular structure through fragmentation analysis. This guide details the analytical methodologies and expected spectral characteristics for the comprehensive characterization of this compound.

Molecular Structure

The structure of this compound consists of a central thiourea core (-NH-C(=S)-NH₂) where one of the amino groups is substituted with a 4-bromo-2-fluorophenyl ring.

Molecular Formula: C₇H₆BrFN₂S[4] Monoisotopic Mass: 247.9419 Da[4] Molecular Weight: ~248.11 g/mol

Experimental Protocols

The following sections describe standardized, adaptable protocols for the analysis of this compound.

FTIR Spectroscopy Protocol

This protocol is based on the solid-state analysis using the potassium bromide (KBr) pellet technique, which is common for pure, solid organic compounds.

-

Sample Preparation:

-

Thoroughly dry spectroscopy-grade KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water.

-

Weigh approximately 1-2 mg of the this compound sample and 150-200 mg of the dried KBr.

-

Grind the sample and KBr together using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the mixture into a pellet-forming die.

-

Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000–400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry Protocol

This protocol outlines the analysis using Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Quadrupole or Time-of-Flight). ESI is a soft ionization technique suitable for polar molecules like thiourea derivatives.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

-

-

Instrumentation Setup:

-

Set the mass spectrometer to operate in positive ion mode (ESI+) to protonate the molecule, forming the [M+H]⁺ adduct.

-

Optimize key ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature, to achieve a stable and robust signal.

-

-

Data Acquisition (Full Scan):

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100–500 Da) to identify the molecular ion peaks. The presence of bromine will result in a characteristic isotopic pattern ([M+H]⁺ and [M+H+2]⁺) with an approximate 1:1 intensity ratio.

-

-

Data Acquisition (Tandem MS/MS):

-

For structural elucidation, perform a tandem MS (MS/MS) experiment.

-

Select the protonated molecular ion ([M+H]⁺, m/z ≈ 249) as the precursor ion.

-

Apply collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to induce fragmentation.

-

Record the resulting product ion spectrum to identify characteristic fragment ions.

-

Spectroscopic Analysis and Interpretation

FTIR Analysis

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The predicted vibrational frequencies are summarized in Table 1, based on typical values for substituted thioureas.[5][6][7]

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Intensity |

| 3480–3100 | N-H Stretching (asymmetric & symmetric) | Amine/Amide (-NH₂, -NH-) | Medium-Strong |

| 3100–3000 | C-H Stretching | Aromatic Ring | Weak-Medium |

| 1620–1580 | N-H Bending (Scissoring) | Amine (-NH₂) | Medium-Strong |

| 1550–1450 | C=C Stretching | Aromatic Ring | Medium-Strong |

| ~1510 | N-C=S Symmetric Stretching | Thiourea Moiety | Strong |

| 1350–1250 | C=S Stretching | Thioamide (-C=S) | Strong |

| 1300–1200 | C-N Stretching | Aromatic Amine (Ar-NH) | Medium-Strong |

| 1280–1200 | C-F Stretching | Fluoroaromatic | Strong |

| 850–800 | C-H Bending (out-of-plane) | Substituted Phenyl Ring | Strong |

| 750–650 | C-Br Stretching | Bromoaromatic | Medium |

Interpretation:

-

N-H Region: The bands between 3480-3100 cm⁻¹ are characteristic of the N-H stretching vibrations from both the -NH- and -NH₂ groups of the thiourea moiety.[7]

-

Thioamide Bands: The strong absorptions in the 1510 cm⁻¹ and 1350-1250 cm⁻¹ regions are key indicators of the thiourea core, arising from coupled C-N and C=S stretching modes.[1][6]

-

Aromatic Region: C=C stretching within the phenyl ring typically appears in the 1550-1450 cm⁻¹ range. Out-of-plane C-H bending below 900 cm⁻¹ can help confirm the substitution pattern.

-

Halogen Vibrations: The strong C-F stretching band is expected around 1280-1200 cm⁻¹, while the C-Br stretch will appear at a lower frequency, typically in the 750-650 cm⁻¹ range.

Mass Spectrometry Analysis

The mass spectrum will provide the molecular weight and fragmentation pattern, which is crucial for confirming the identity and structure of the compound.

Molecular Ion: Due to the nearly equal natural abundance of bromine isotopes (⁷⁹Br: 50.7%, ⁸¹Br: 49.3%), the protonated molecule will appear as a pair of peaks of almost equal intensity, separated by 2 Da:

-

[M+H]⁺: m/z ≈ 248.9 (containing ⁷⁹Br)

-

[M+H+2]⁺: m/z ≈ 250.9 (containing ⁸¹Br)

Fragmentation Pathway: The fragmentation of phenylthioureas upon collision-induced dissociation is well-documented.[8] A plausible fragmentation pathway for protonated this compound is proposed below and the expected major fragments are listed in Table 2.

-

Loss of Ammonia (NH₃): A common initial fragmentation step for protonated thioureas is the elimination of ammonia, leading to the formation of a stable isothiocyanate ion.

-

Cleavage of the C-N Bond: The bond between the phenyl ring and the thiourea nitrogen can cleave, resulting in the formation of the 4-bromo-2-fluoroaniline radical cation or a related fragment.

-

Cleavage of the Thiourea Moiety: Fragmentation can also occur within the thiourea core itself.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Loss From Precursor Ion ([M+H]⁺) |

| 248.9 / 250.9 | [C₇H₇BrFN₂S]⁺ (Protonated Molecule) | - |

| 232.0 / 234.0 | [C₇H₅BrFNS]⁺ | NH₃ (Ammonia) |

| 189.9 / 191.9 | [C₆H₅BrFN]⁺ | CSNH₂ (Thioformamide) |

| 172.9 / 174.9 | [C₆H₄BrF]⁺ | NH₂CSNH (Aminothioformamide) |

| 111.0 | [C₆H₄FN]⁺ | Br, CSNH₂ |

Workflow Visualization

The overall analytical workflow for the characterization of this compound is illustrated in the following diagram.

Caption: Analytical workflow for spectroscopic characterization.

Conclusion

The combined application of FTIR and mass spectrometry provides a robust framework for the unambiguous structural characterization of this compound. FTIR spectroscopy confirms the presence of key functional groups, including the N-H, C=S, and C-N bonds of the thiourea moiety and the aromatic C-F and C-Br bonds. Mass spectrometry confirms the molecular weight via the distinct bromine isotopic pattern and elucidates the molecular structure through predictable fragmentation pathways. The experimental protocols and spectral interpretations detailed in this guide serve as a valuable resource for researchers working on the synthesis and analysis of novel halogenated phenylthiourea derivatives for drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. 1-(4-Fluorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijcrt.org [ijcrt.org]

- 4. PubChemLite - (4-bromo-2-fluorophenyl)thiourea (C7H6BrFN2S) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Solubility Profile of 1-(4-Bromo-2-fluorophenyl)thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Bromo-2-fluorophenyl)thiourea, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a predicted solubility profile based on the known behavior of structurally related substituted phenylthiourea derivatives. Furthermore, a detailed, best-practice experimental protocol for the quantitative determination of its solubility in common organic solvents is provided. This guide also includes a visual representation of the experimental workflow to ensure clarity and reproducibility in the laboratory setting.

Predicted Solubility of this compound

The presence of the polar thiourea functional group, along with the halogen substituents (bromo and fluoro), suggests that this compound will exhibit a degree of polarity. The thiourea moiety can participate in hydrogen bonding, both as a donor (N-H) and an acceptor (C=S). This characteristic generally favors solubility in polar solvents. For instance, N-Phenylthiourea is reported to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) at concentrations of approximately 30 mg/mL[1]. It is, however, sparingly soluble in aqueous buffers[1]. Another study on substituted phenylthioureas utilized a methanol-water co-solvent system, indicating some solubility in polar protic solvents[2].

Based on these observations, the predicted solubility of this compound in common organic solvents is summarized in the table below. It is anticipated that the compound will demonstrate higher solubility in polar aprotic solvents capable of hydrogen bond acceptance and dipole-dipole interactions. Its solubility in nonpolar solvents is expected to be limited.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong hydrogen bond accepting capabilities and high polarity of these solvents are likely to effectively solvate the polar thiourea and halogenated phenyl groups. |

| Polar Protic | Methanol, Ethanol | Moderate to Low | The ability to act as both hydrogen bond donors and acceptors may facilitate dissolution, though potentially less effectively than polar aprotic solvents. |

| Nonpolar | Hexane, Toluene | Low to Insoluble | The overall polarity of the molecule, dominated by the thiourea and halogen functional groups, is unlikely to be well-solvated by nonpolar solvents. |

| Chlorinated | Dichloromethane (DCM) | Moderate to Low | DCM's moderate polarity may allow for some dissolution, but it is not expected to be as effective as highly polar aprotic solvents. |

Experimental Protocol for Solubility Determination

To obtain precise and accurate quantitative solubility data for this compound, a standardized experimental protocol is essential. The following section details the static equilibrium method, a widely accepted and reliable technique for this purpose.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or incubator

-

Calibrated thermometer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary time-course study (e.g., sampling at 24, 48, and 72 hours) should be conducted to determine the time required to reach a constant concentration.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, the pipette tip should be positioned well above the solid phase.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

Calculate the original solubility in the saturated solution by applying the dilution factor.

-

Data Reporting

Solubility should be reported in standard units such as mg/mL or mol/L at the specified temperature. It is recommended to perform the experiment in triplicate for each solvent and report the mean solubility and standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility for this compound.

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

While direct experimental data on the solubility of this compound is currently lacking, this technical guide provides a robust framework for researchers and scientists. The predicted solubility profile offers a starting point for solvent selection in various applications, including synthesis, purification, and formulation. The detailed experimental protocol for the static equilibrium method provides a clear and reproducible approach to obtaining accurate quantitative solubility data. By following these guidelines, researchers can confidently characterize the solubility of this and other novel compounds, facilitating further research and development.

References

review of the synthesis and applications of substituted thioureas

An In-Depth Technical Guide to the Synthesis and Applications of Substituted Thioureas

Introduction

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is the sulfur analogue of urea. Its derivatives, known as substituted thioureas, are a versatile class of molecules where one or more hydrogen atoms on the nitrogen atoms are replaced by other functional groups (RNHC(S)NHR').[1] This substitution allows for extensive modification of their chemical and physical properties, leading to a vast array of applications across multiple scientific disciplines.[1] The core structure, featuring a thiocarbonyl group flanked by two nitrogen atoms, enables these compounds to act as potent hydrogen bond donors and versatile ligands for metal ions.[1][2]

This technical guide provides a comprehensive review of the primary synthetic routes to substituted thioureas, details their diverse applications in medicinal chemistry, industrial processes, and agriculture, and presents quantitative data and experimental methodologies for key processes.

Synthesis of Substituted Thioureas

The synthesis of substituted thioureas is generally straightforward and high-yielding. The most prevalent method involves the nucleophilic addition of a primary or secondary amine to an isothiocyanate.[3][4] This reaction is often referred to as a "click-type" reaction due to its efficiency and simplicity.[3]

The reaction mechanism begins with the lone pair of electrons on the amine's nitrogen atom attacking the electrophilic carbon atom of the isothiocyanate group. This forms a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the stable, neutral thiourea product.[3] Other methods involve the use of reagents like carbon disulfide or phenyl chlorothionoformate.[5][6]

Figure 1. General synthesis workflow for N,N'-disubstituted thioureas.

Detailed Experimental Protocol: General Synthesis of an N,N'-Disubstituted Thiourea

The following is a representative procedure for a standard solution-phase synthesis of an N,N'-disubstituted thiourea.[3]

Materials:

-

Substituted Amine (1.0 mmol)

-

Substituted Isothiocyanate (1.0 mmol)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

-

To a solution of the selected amine (1.0 mmol) in anhydrous THF (10 mL), add the corresponding isothiocyanate (1.0 mmol) at room temperature.

-

Stir the resulting mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC), for example, with a 3:1 hexane/ethyl acetate eluent. The reaction is typically complete within 1-2 hours.

-

Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Table 1: Comparison of Synthetic Methods for Substituted Thioureas

| Method | Reactants | Conditions | Yield | Advantages | Reference(s) |

| Standard Solution Phase | Amine + Isothiocyanate | THF, Room Temp, 1-2h | Good to Excellent | Simple, common | [3] |

| Microwave-Assisted | Amine + Isothiocyanate | Solution Phase, Microwave | >95% | Drastically reduced reaction time (e.g., 10 min) | [7] |

| Aqueous Medium | Amine + Carbon Disulfide | Water, Room Temp | Good to Excellent | Green, environmentally benign process | [8] |

| Two-Step in Water | Amine + Phenyl Chlorothionoformate, then 2nd Amine | Water, Reflux | Good to Excellent | Good for unsymmetrical thioureas, uses water as solvent | [5] |

| Catalyst-Free in Water | Thiazolidine-2-thione + Amine | Water | Good to Excellent | Catalyst-free, efficient, green | [9] |

Applications of Substituted Thioureas

The structural diversity of thiourea derivatives has led to their investigation and application in numerous fields.

Medicinal and Biological Applications

Thiourea derivatives exhibit a broad spectrum of pharmacological activities, making them privileged scaffolds in drug discovery.[10][11] They are known to target various enzymes and receptors involved in disease progression.[12][13][14]

Anticancer Activity: Many substituted thioureas show potent cytotoxic activity against various cancer cell lines.[12][13] Their mechanisms often involve the inhibition of key signaling proteins like receptor tyrosine kinases (e.g., EGFR) or enzymes such as COX-2 and topoisomerase.[13][14][15][16] This inhibition disrupts downstream signaling pathways that control cell proliferation and survival, ultimately leading to apoptosis in cancer cells.

Figure 2. Inhibition of EGFR signaling by a thiourea derivative.

Antiviral and Antimicrobial Activity: Thiourea derivatives have been synthesized and evaluated for activity against various viruses, including Hepatitis C Virus (HCV), HIV, and influenza.[17][18][19] Some compounds have shown potent inhibition with high selectivity indexes.[17] Additionally, they display significant antibacterial and antifungal properties, making them promising leads for developing new anti-infective agents to combat drug resistance.[18][20]

Table 2: Selected Biologically Active Substituted Thioureas

| Compound Class/Example | Biological Application | Target/Cell Line | Quantitative Data (IC₅₀) | Reference(s) |

| N¹,N³-disubstituted-thiosemicarbazone | Anticancer | HCT116, HepG2, MCF-7 | 1.11 µM, 1.74 µM, 7.0 µM | [15] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Anticancer | SW620 (metastatic colon cancer) | 1.5 µM | [12] |

| 1-aryl-3-(pyridin-2-yl) thiourea (Compound 20) | Anticancer | MCF-7, SkBR3 (breast cancer) | 1.3 µM, 0.7 µM | [12] |

| Phenyl-meta-substituted thiourea (Compound 10) | Anti-HCV | HCV Subgenomic Replicon | 0.047 µM | [17] |

| Adamantylthioureas | Antiviral | Influenza A2 Virus | Activity compares favorably with Amantadine | [19] |

| Phosphonate thiourea derivatives | Anticancer | Pancreatic, prostate, breast cancer cells | 3 to 14 µM | [10] |

| N-methyl quinolonyl thiourea | Urease Inhibitor | Jack bean urease | 1.83 µM | [21] |

| Thiourea 3e (aliphatic/aromatic) | Anti-leishmanial | L. amazonensis amastigotes | 4.9 µM | [22] |

Industrial Applications: Corrosion Inhibition

Thiourea and its derivatives are highly effective corrosion inhibitors, particularly for steel in acidic environments.[23][24] Their efficacy stems from the presence of sulfur and nitrogen atoms, which have lone pairs of electrons available to coordinate with metal surfaces.[24] The inhibitor molecules adsorb onto the metal surface, forming a protective film that blocks active sites for both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[23][24][25] The efficiency of inhibition generally increases with inhibitor concentration and molecular weight.[23]

Table 3: Corrosion Inhibition Efficiency of Thiourea Derivatives

| Inhibitor | Metal | Medium | Concentration | Inhibition Efficiency (%) | Reference(s) |

| 1-phenyl-2-thiourea (PTU) | Mild Steel | 1.0 M HCl | 5 x 10⁻³ M | 98.96% (at 60°C) | [25] |

| 1,3-diisopropyl-2-thiourea (ITU) | Mild Steel | 1.0 M HCl | 5 x 10⁻³ M | 92.65% (at 60°C) | [25] |

| 1-[morpholin-4-yl(phenyl)methyl]thiourea (MPMT) | Mild Steel | 0.5 M HCl | 1000 ppm | 91.2% (at 50°C) | [26] |

| 1-phenyl-3-pyridin-4-ylmethyl-thiourea (PPMTU) | Mild Steel | 1.0 M HCl | 90 µM | 98-99% | [26] |

Agricultural Applications

In agriculture, thiourea is used to enhance crop productivity and resilience.[27] It acts as a plant growth regulator, influencing processes like seed germination, flowering, and root initiation.[28] Its sulfur and nitrogen content also allows it to serve as a nutrient source.[28] Furthermore, thiourea application can improve plant tolerance to abiotic stresses such as drought, frost, and heavy metal toxicity by modulating physiological and antioxidant defense mechanisms.[27][28][29]

Table 4: Summary of Agricultural Applications of Thiourea

| Application | Mechanism of Action | Observed Effect | Reference(s) |

| Plant Growth Regulation | Influences synthesis of growth hormones (auxins, cytokinins) | Improved seed germination, root/shoot growth, crop yield | [27][28] |

| Stress Tolerance | Stimulates production of defense compounds, reduces oxidative stress | Increased tolerance to frost, drought, and salinity | [27][28][29] |

| Nutrient Uptake | Acts as a chelating agent, provides N and S | Enhanced uptake of nitrogen, phosphorus, and potassium | [27][28] |

| Disease Control | Stimulates natural plant defense systems | Increased resistance to certain plant pathogens | [28] |

| Heavy Metal Remediation | Forms complexes with heavy metals, increasing their solubility | Aids in the removal of heavy metals from contaminated soil | [28] |

Conclusion

Substituted thioureas are a class of compounds with remarkable synthetic accessibility and an exceptionally broad range of applications. The straightforward reaction of amines with isothiocyanates provides a robust platform for generating vast libraries of diverse structures. These derivatives have proven to be invaluable scaffolds in medicinal chemistry, leading to potent anticancer, antiviral, and antimicrobial agents. In industrial and agricultural sectors, they serve as effective corrosion inhibitors and plant growth regulators, respectively. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly unlock further potential for this versatile chemical family in developing new technologies and therapeutics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 7. Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scilit.com [scilit.com]

- 10. mdpi.com [mdpi.com]

- 11. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. researchgate.net [researchgate.net]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. eurekaselect.com [eurekaselect.com]

- 17. Design, synthesis, and anti-HCV activity of thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents | Bentham Science [eurekaselect.com]

- 19. Adamantylthiourea derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benthamdirect.com [benthamdirect.com]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. content.ampp.org [content.ampp.org]

- 24. jmaterenvironsci.com [jmaterenvironsci.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. Can Thiourea Revolutionize the Field of Agriculture?-Yangzhou Chemical Co., Ltd. [y-h.cc]

- 28. sinhon-chem.com [sinhon-chem.com]

- 29. Exogenous application of sulfur-rich thiourea (STU) to alleviate the adverse effects of cobalt stress in wheat - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Thiourea Compounds in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiourea and its derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities, making them a subject of intense research in medicinal chemistry and drug development. Their unique structural features, particularly the thiocarbonyl group, allow for diverse interactions with biological macromolecules, leading to a range of pharmacological effects, including anticancer, antiviral, and enzyme inhibitory activities. This technical guide provides a comprehensive overview of the core mechanisms of action of thiourea compounds in biological systems, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Fundamental Principles of Thiourea Bioactivity

The biological activity of thiourea compounds is intrinsically linked to their chemical structure. The thiourea moiety (-NH-C(=S)-NH-) is capable of existing in thione-thiol tautomeric forms. This flexibility, coupled with the presence of hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=S), enables these compounds to interact with various biological targets, primarily proteins.[1][2] The sulfur atom, being a soft Lewis base, can also coordinate with metal ions present in the active sites of metalloenzymes.[2]

The primary mechanism of action for many bioactive thiourea derivatives is enzyme inhibition . By binding to the active site or allosteric sites of enzymes, they can modulate their catalytic activity, thereby disrupting critical cellular processes. Furthermore, thiourea derivatives have been shown to interfere with key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1]

Quantitative Data: Inhibitory Activities of Thiourea Derivatives

The following tables summarize the in vitro inhibitory potency of various thiourea derivatives against different cancer cell lines and specific enzyme targets. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Table 1: Anticancer Activity of Thiourea Derivatives (IC50 in µM)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon Cancer) | 9.0 | [1] |

| SW620 (Metastatic Colon Cancer) | 1.5 | [1] | |

| K562 (Chronic Myelogenous Leukemia) | 6.3 | [1] | |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung Cancer) | 0.2 | [1] |

| Bis-benzo[d][1][3]dioxol-5-yl thiourea with thiourea linker | HepG2 (Liver Cancer) | 6.7 | [1] |

| HCT116 (Colon Cancer) | 3.2 | [1] | |

| MCF-7 (Breast Cancer) | 12.4 | [1] | |

| 1-Aryl-3-(pyridin-2-yl) thiourea derivative (Compound 20) | MCF-7 (Breast Cancer) | 1.3 | [1] |

| SkBR3 (Breast Cancer) | 0.7 | [1] | |

| Aloperine thiourea derivative (Compound 22) | PC9 (Lung Cancer) | 1.43 | [4] |

Table 2: Enzyme Inhibitory Activity of Thiourea Derivatives (IC50 in µM)

| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |

| Quinazoline-thiourea sorafenib analog (Compound 10b) | EGFR | 0.02 | [5] |

| VEGFR-2 | 0.05 | [5] | |

| Quinazoline-thiourea sorafenib analog (Compound 10q) | EGFR | 0.01 | [5] |

| VEGFR-2 | 0.08 | [5] | |

| N-monoarylacetothiourea (Compound b19) | Urease (H. pylori) | 0.16 | [6] |

| Unnamed Thiourea Derivative | Urease | 10.11 | [7] |

| Benzodiazepinone-thiourea derivative (Compound 5i) | JAK-3 Kinase | 68.28% inhibition | [8] |

| Bis-thiourea derivative (Compound 4) | Tyrosinase | Outperformed kojic acid | [9] |

Key Signaling Pathways Targeted by Thiourea Compounds

Thiourea derivatives exert their biological effects by modulating several critical signaling pathways involved in cellular regulation. Understanding these pathways is crucial for rational drug design and development.

RAS-RAF-MEK-ERK (MAPK) Pathway

The RAS-RAF-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[10][11] Mutations in genes like BRAF, a key component of this pathway, are common in various cancers.[12] Thiourea derivatives have been developed as potent inhibitors of mutated BRAF, such as BRAF (V600E).[1]

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for signaling by numerous cytokines and growth factors, playing a key role in immunity and cell growth.[4][13] Aberrant activation of this pathway is implicated in various cancers and inflammatory diseases. Thiourea derivatives have been investigated as inhibitors of specific JAK family members, such as JAK3.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. cdn-links.lww.com [cdn-links.lww.com]

- 3. researchgate.net [researchgate.net]

- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 5. bio-protocol.org [bio-protocol.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. cusabio.com [cusabio.com]

- 9. researchgate.net [researchgate.net]

- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 11. Ras-MAPK Pathway - Creative Biolabs [creativebiolabs.net]

- 12. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 13. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

experimental protocol for the synthesis of 1-(4-Bromo-2-fluorophenyl)thiourea

Application Note: Synthesis of 1-(4-Bromo-2-fluorophenyl)thiourea

Introduction

Thiourea derivatives are a significant class of organosulfur compounds that serve as versatile intermediates in the synthesis of various heterocyclic compounds and exhibit a wide range of biological activities.[1][2] Compounds containing the thiourea moiety are recognized for their potential applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The synthesis of N-aryl thioureas is a fundamental transformation in organic chemistry, providing building blocks for drug discovery and materials science. This protocol details a reliable method for the synthesis of this compound from 4-bromo-2-fluoroaniline.

Reaction Scheme

The synthesis involves the reaction of 4-bromo-2-fluoroaniline with ammonium thiocyanate in the presence of hydrochloric acid. The aniline is first converted to its hydrochloride salt, which then reacts with ammonium thiocyanate upon heating to yield the target thiourea derivative.

Figure 1: Synthesis of this compound from 4-bromo-2-fluoroaniline.

Experimental Protocol

Materials and Equipment

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethanol

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers

-

Büchner funnel and filter paper

-

Recrystallization apparatus

-

Melting point apparatus

-

Standard laboratory glassware and personal protective equipment (PPE)

Procedure

-

Formation of Aniline Hydrochloride: In a 250 mL round-bottom flask, combine 0.1 mole (19.0 g) of 4-bromo-2-fluoroaniline, 9 mL of concentrated hydrochloric acid, and 25 mL of deionized water.[8]

-

Heat the mixture gently at 60-70 °C with stirring for approximately 1 hour to ensure the complete formation of the hydrochloride salt.[8]

-

Reaction with Ammonium Thiocyanate: Cool the mixture to room temperature. To the resulting solution, add 0.1 mole (7.61 g) of ammonium thiocyanate.[8][9]

-

Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to a gentle reflux. Maintain the reflux with continuous stirring for 4-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Precipitation: After the reflux period, allow the mixture to cool to room temperature. Pour the contents of the flask into a beaker containing 200 mL of cold deionized water while stirring vigorously. The crude this compound will precipitate as a solid.[8]

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water to remove any unreacted salts and impurities.

-

Drying: Dry the collected solid in a desiccator or a vacuum oven at a low temperature.

-

Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly. Determine the yield and characterize the final product.

Data Presentation

The following table summarizes the key chemical and physical properties of the reactant and the synthesized product.

| Compound Name | 4-Bromo-2-fluoroaniline (Starting Material) | This compound (Product) |

| Molecular Formula | C₆H₅BrFN[3][10] | C₇H₆BrFN₂S |

| Molecular Weight ( g/mol ) | 190.01[3][10] | 249.11 |

| CAS Number | 367-24-8[3][11] | Not readily available |

| Appearance | White to brown crystalline powder[4][5] | White to off-white crystalline solid |

| Melting Point (°C) | 40-42[4][11] | Data not available |

| Purity (%) | ≥98[3][5] | To be determined by analysis |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

References

- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiourea - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. innospk.com [innospk.com]

- 5. 4-Bromo-2-fluoroaniline, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. scbt.com [scbt.com]

- 7. Ammonium ThiocyanateCAS #: 1762-95-4 [eforu-chemical.com]

- 8. ijcrt.org [ijcrt.org]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. 4-Bromo-2-fluoroaniline [webbook.nist.gov]

- 11. 4-Bromo-2-fluoroaniline | 367-24-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Application Notes and Protocols: Purification of 1-(4-Bromo-2-fluorophenyl)thiourea by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 1-(4-bromo-2-fluorophenyl)thiourea via recrystallization. The described methodology is designed to effectively remove impurities commonly associated with its synthesis, yielding a product of high purity suitable for further applications in drug discovery and development. This protocol emphasizes a single-solvent recrystallization using ethanol, a widely accessible and effective solvent for this class of compounds.

Introduction

This compound is a substituted arylthiourea derivative of interest in medicinal chemistry and drug development due to the prevalence of the thiourea moiety in biologically active compounds. The synthesis of such molecules, typically through the reaction of 4-bromo-2-fluoroaniline with an appropriate isothiocyanate, can result in various impurities. These impurities may include unreacted starting materials, by-products from side reactions, or residual reagents. Recrystallization is a robust and economical purification technique that relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. This application note details a reproducible method for the purification of this compound using ethanol as the recrystallization solvent.

Data Presentation

| Parameter | Crude Product | Recrystallized Product |

| Appearance | Off-white to pale yellow powder | White crystalline solid |

| Purity (by HPLC) | ~90% | >99% |

| Yield | - | 85-95% |

| Melting Point | 160-164 °C | 165-167 °C |

| Solubility in Ethanol (25°C) | Low | Low |

| Solubility in Ethanol (78°C) | High | High |

Experimental Protocol

This protocol outlines the single-solvent recrystallization of this compound using ethanol.

Materials:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Activated Charcoal (optional)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capability

-

Magnetic stir bar

-

Buchner funnel and flask

-

Filter paper

-

Spatula

-

Watch glass

-

Ice bath

Procedure:

-

Dissolution:

-

Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

-

Add a minimal amount of ethanol to the flask, just enough to create a slurry.

-

Gently heat the mixture on a hot plate with continuous stirring.

-

Gradually add more hot ethanol in small portions until the solid completely dissolves. Avoid adding an excess of solvent to ensure the solution is saturated or near-saturated at the boiling point of ethanol.

-

-

Decolorization (Optional):

-

If the solution is colored due to impurities, remove the flask from the heat and allow it to cool slightly.

-

Add a small amount of activated charcoal to the solution.

-

Reheat the solution to boiling for a few minutes while stirring. The charcoal will adsorb colored impurities.

-

-